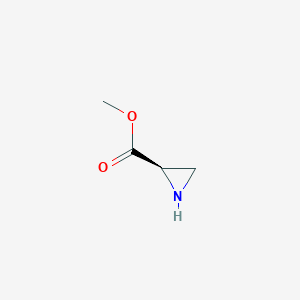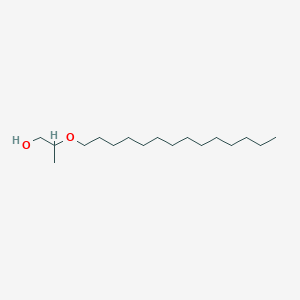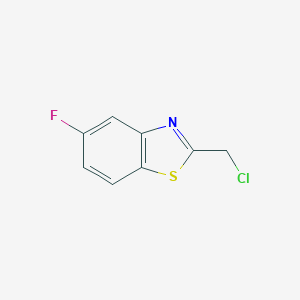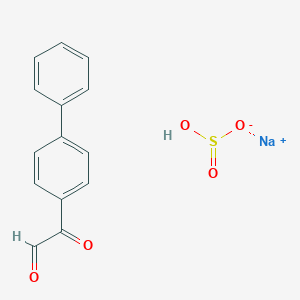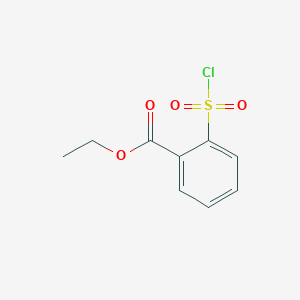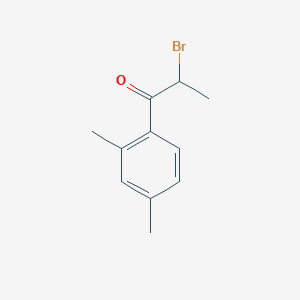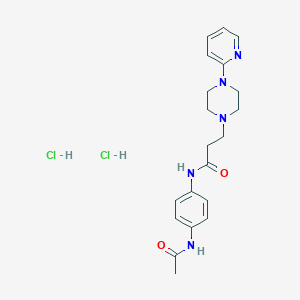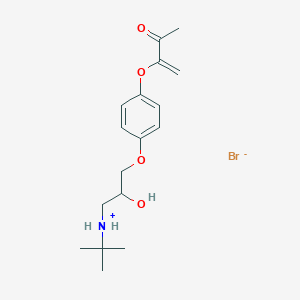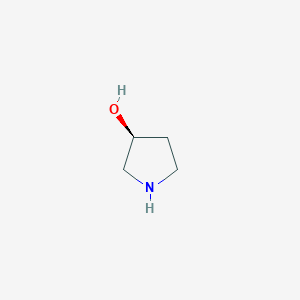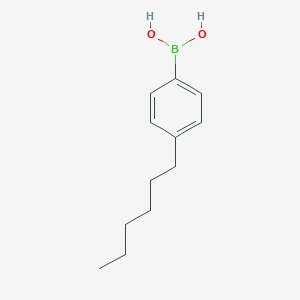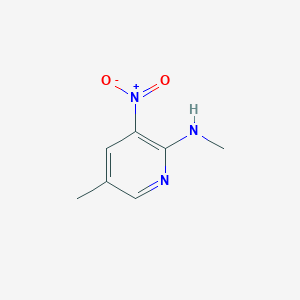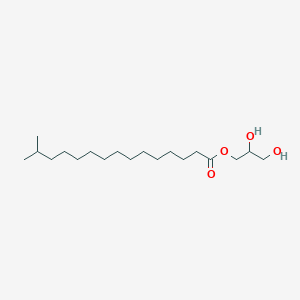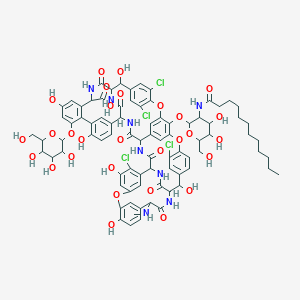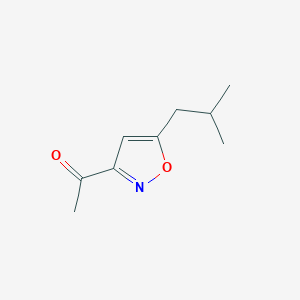
1-(5-Isobutylisoxazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Isobutylisoxazol-3-yl)ethanone, also known as IBX, is a versatile and widely used organic compound in scientific research. It is a powerful oxidizing agent that has found applications in various fields of chemistry, including organic synthesis, catalysis, and materials science. IBX was first synthesized in 1994 by Corey et al., and since then, it has gained significant attention due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-(5-Isobutylisoxazol-3-yl)ethanone involves the transfer of oxygen atoms to the substrate molecule. 1-(5-Isobutylisoxazol-3-yl)ethanone acts as an electrophilic oxidant, and its mechanism of action involves the formation of an intermediate species, which then reacts with the substrate molecule. The reaction proceeds through a radical mechanism, and the final product is obtained after the elimination of the intermediate species.
Efectos Bioquímicos Y Fisiológicos
1-(5-Isobutylisoxazol-3-yl)ethanone has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity towards cancer cells in vitro. In addition, 1-(5-Isobutylisoxazol-3-yl)ethanone has been shown to induce apoptosis in certain cancer cell lines. Further studies are required to elucidate the biochemical and physiological effects of 1-(5-Isobutylisoxazol-3-yl)ethanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Isobutylisoxazol-3-yl)ethanone has several advantages as an oxidizing agent in lab experiments. It is a powerful and selective oxidant that can be used under mild reaction conditions. It is also easy to handle and store, and it has a long shelf life. However, 1-(5-Isobutylisoxazol-3-yl)ethanone has some limitations, including its high cost and potential toxicity. It is also sensitive to moisture and air, and it requires careful handling to prevent decomposition.
Direcciones Futuras
There are several future directions for the use of 1-(5-Isobutylisoxazol-3-yl)ethanone in scientific research. One potential application is in the synthesis of complex natural products and pharmaceuticals. 1-(5-Isobutylisoxazol-3-yl)ethanone can be used as an alternative to traditional oxidizing agents, which often require harsh reaction conditions. Another potential application is in the development of new materials, such as polymers and dendrimers. 1-(5-Isobutylisoxazol-3-yl)ethanone can be used as a building block for the synthesis of these materials, which have potential applications in drug delivery and tissue engineering. Further studies are also needed to explore the biochemical and physiological effects of 1-(5-Isobutylisoxazol-3-yl)ethanone, particularly in cancer cells.
Métodos De Síntesis
The synthesis of 1-(5-Isobutylisoxazol-3-yl)ethanone involves the reaction of isobutyl nitrite with 3,5-dimethylpyrazole in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction yields 1-(5-Isobutylisoxazol-3-yl)ethanone as a white crystalline solid in high yield and purity.
Aplicaciones Científicas De Investigación
1-(5-Isobutylisoxazol-3-yl)ethanone has found numerous applications in scientific research. It is widely used as an oxidizing agent in organic synthesis, particularly in the synthesis of alcohols, ketones, and aldehydes. It is also used as a catalyst in various reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds. In addition, 1-(5-Isobutylisoxazol-3-yl)ethanone has been used in the preparation of materials such as polymers and dendrimers.
Propiedades
Número CAS |
110578-31-9 |
|---|---|
Nombre del producto |
1-(5-Isobutylisoxazol-3-yl)ethanone |
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.2 g/mol |
Nombre IUPAC |
1-[5-(2-methylpropyl)-1,2-oxazol-3-yl]ethanone |
InChI |
InChI=1S/C9H13NO2/c1-6(2)4-8-5-9(7(3)11)10-12-8/h5-6H,4H2,1-3H3 |
Clave InChI |
JQQQIHLGOQAZKT-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC(=NO1)C(=O)C |
SMILES canónico |
CC(C)CC1=CC(=NO1)C(=O)C |
Sinónimos |
Ethanone, 1-[5-(2-methylpropyl)-3-isoxazolyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



